Pyrazino[2,3-g]quinoxaline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H4N4O2. This compound is known for its unique structural features, which include a fused ring system that combines pyrazine and quinoxaline moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-g]quinoxaline-5,10-dione typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction yields 2,3,7,8-tetrakis(triisopropylsilylethynyl)this compound. The reaction is carried out under anhydrous conditions, and the product is obtained in a yield of approximately 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone analogues.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced to the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone analogues.
Substitution: Various substituted pyrazino[2,3-g]quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-g]quinoxaline-5,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrazino[2,3-g]quinoxaline-5,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing cellular processes.
Pathways Involved: It affects electron transport chains and redox reactions, contributing to its role in photodynamic therapy and semiconductor applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: Known for its greater charge delocalization and chemical stability.
Naphthoquinone: Exhibits similar redox properties and is used in various industrial applications.
Uniqueness
Pyrazino[2,3-g]quinoxaline-5,10-dione stands out due to its fused heteroaromatic ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and photodynamic therapy .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and chemical properties make it a valuable component in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Eigenschaften
Molekularformel |
C10H4N4O2 |
---|---|
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
InChI-Schlüssel |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.